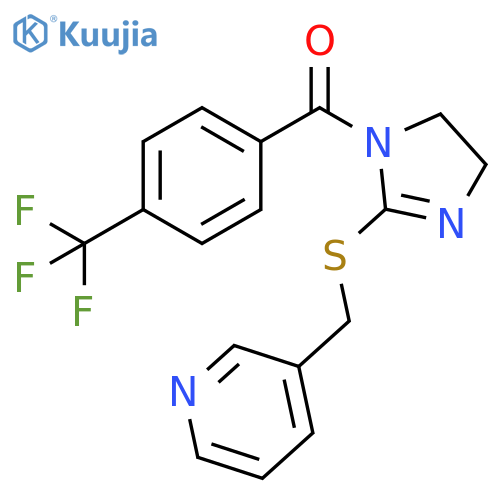Cas no 851807-75-5 (3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine)

851807-75-5 structure
商品名:3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine
3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine
- Methanone, [4,5-dihydro-2-[(3-pyridinylmethyl)thio]-1H-imidazol-1-yl][4-(trifluoromethyl)phenyl]-
- SR-01000127406-1
- AKOS024589419
- (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
- F0630-1714
- [2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- SR-01000127406
- 851807-75-5
- 3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine
- AB00684715-01
-
- インチ: 1S/C17H14F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)23-9-8-22-16(23)25-11-12-2-1-7-21-10-12/h1-7,10H,8-9,11H2
- InChIKey: OGULORPGJYLUMW-UHFFFAOYSA-N
- ほほえんだ: C(N1C(SCC2=CC=CN=C2)=NCC1)(C1=CC=C(C(F)(F)F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 365.08096774g/mol
- どういたいしつりょう: 365.08096774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.9Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 484.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.67±0.10(Predicted)
3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-1714-2μmol |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-40mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-1mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-2mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-100mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-20μmol |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-3mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-5mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-20mg |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0630-1714-5μmol |
3-[({1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine |
851807-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine 関連文献
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
851807-75-5 (3-({1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methylpyridine) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
